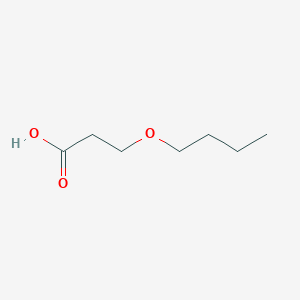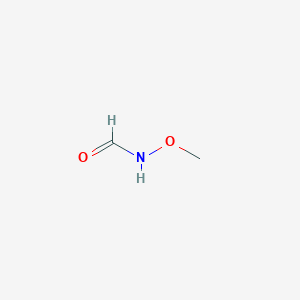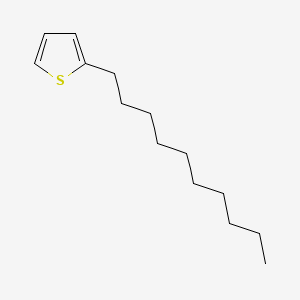
2-chloro-N-(2,4-dinitrophényl)acétamide
Vue d'ensemble
Description
Synthesis Analysis
The compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group P21/n . The crystal structure of the compound revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the ortho position .Chemical Reactions Analysis
Several intermolecular C–H⋯O interactions hold different molecules of the compound together resulting in the crystal packing . Red faint spots observed in the Hirshfeld surface of the compound confirm the presence of N–H⋯O hydrogen bond as well as C–H⋯O interactions .Physical And Chemical Properties Analysis
The optical properties of the compound in various solvents were investigated using UV–vis spectrophotometry . The compound showed solvatochromic effects upon the varying polarity of the solvent .Applications De Recherche Scientifique
Synthèse d'agents bioactifs
Le composé 2-chloro-N-(2,4-dinitrophényl)acétamide a été synthétisé dans le but de créer de nouveaux agents bioactifs. Ces agents peuvent potentiellement être utilisés comme agents antimicrobiens, y compris des herbicides, des antifongiques et des désinfectants .
Caractérisation et cristallographie
Ce composé a été caractérisé par diverses méthodes telles que la spectroscopie RMN, la spectrométrie de masse ESI, la cristallographie aux rayons X et l'analyse élémentaire. Il cristallise dans le groupe d'espace monoclinique P2 1 /n, ce qui est significatif pour comprendre ses propriétés structurales .
Investigations théoriques
Des études théoriques ont été menées pour comprendre les longueurs de liaison, les angles de liaison et les angles de torsion du composé. Ceci est crucial pour prédire sa réactivité et ses interactions avec d'autres molécules .
Propriétés optiques
Des recherches sur les propriétés optiques du this compound pourraient conduire à des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux optiques .
Évaluation de l'impact environnemental
L'impact du composé sur la vie aquatique a été évalué, indiquant ses implications environnementales potentielles lorsqu'il est utilisé comme agent bioactif .
Recherche anticancéreuse
Des dérivés du this compound ont été synthétisés et criblés pour leurs propriétés anticancéreuses. Ceci suggère une application possible dans le développement de médicaments anticancéreux .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as schiff base compounds, have important medicinal and pharmaceutical applications . They show biological activities including antibacterial, antifungal, anticancer, and herbicidal activities .
Mode of Action
The configuration about the C N bond is E, and there is an intramolecular N—H Onitro hydrogen bond present forming an S(6) ring motif .
Biochemical Pathways
It is known that similar compounds, such as schiff base compounds, are widely used in organic and inorganic chemistry, and they have important medicinal and pharmaceutical applications .
Result of Action
It is known that similar compounds, such as schiff base compounds, show biological activities including antibacterial, antifungal, anticancer, and herbicidal activities .
Action Environment
It is known that similar compounds, such as schiff base compounds, are widely used in various environments, including medicinal and pharmaceutical applications .
Analyse Biochimique
Biochemical Properties
2-chloro-n-(2,4-dinitro-phenyl)-acetamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydrolases and oxidoreductases, affecting their activity. The compound binds to the active sites of these enzymes, leading to a decrease in their catalytic efficiency. This interaction is primarily due to the presence of the nitro groups, which can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues .
Cellular Effects
The effects of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways. Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-chloro-n-(2,4-dinitro-phenyl)-acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, inhibiting their normal function. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Furthermore, it can interfere with DNA replication and repair processes by binding to DNA and associated proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown that it can lead to persistent oxidative stress and cellular damage. In in vivo studies, prolonged exposure can result in chronic inflammation and tissue damage .
Dosage Effects in Animal Models
The effects of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
2-chloro-n-(2,4-dinitro-phenyl)-acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can be metabolized into reactive intermediates that can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. These interactions can disrupt normal cellular metabolism and lead to the accumulation of toxic byproducts .
Transport and Distribution
Within cells and tissues, 2-chloro-n-(2,4-dinitro-phenyl)-acetamide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-chloro-N-(2,4-dinitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSEWOCLXWPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284478 | |
| Record name | 2-Chloro-N-(2,4-dinitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-08-5 | |
| Record name | NSC37405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(2,4-dinitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(Dimethylamino)sulfonyl]amino}benzoic acid](/img/structure/B1607278.png)
![Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate](/img/structure/B1607280.png)


![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1607284.png)



